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Compound of Interest

Compound Name: 3-Bromopyridazine

Cat. No.: B1282269

Introduction

3-Bromopyridazine is a heterocyclic compound featuring a pyridazine ring substituted with a
bromine atom at the 3-position.[1] It serves as a highly versatile and valuable building block in
medicinal chemistry and drug discovery.[1][2] Its chemical structure, with the reactive bromine
atom and the electron-deficient pyridazine core, allows for a wide range of chemical
transformations, making it a key intermediate in the synthesis of complex, biologically active
molecules.[1][3] The pyridazine moiety itself is a prevalent scaffold in numerous
pharmaceuticals, and 3-bromopyridazine provides a convenient entry point for introducing this
core into drug candidates.[4]

Physicochemical Properties

Property Value Reference
CAS Number 88491-61-6 [5][6]
Molecular Formula C4HsBrN-2 [5]
Molecular Weight 158.98 g/mol [5]

White to off-white crystalline
Appearance , [1]

solid
Melting Point 70-75 °C [1]
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| Solubility | Moderately soluble in DMSO and DMF; sparingly soluble in water [[1] |

Applications in Drug Discovery

The 3-bromopyridazine scaffold is integral to the development of therapeutic agents across
various disease areas. The bromine atom acts as a synthetic handle, primarily for palladium-
catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkyl,
and amino groups.[1] This versatility has led to its use in synthesizing compounds targeting
kinases, proteases, and G protein-coupled receptors (GPCRs).[1]

Key Therapeutic Areas:

» Anticancer: Pyridazine derivatives have been investigated for their potential as anticancer
agents, with some compounds showing potent growth inhibition against human cancer cell
lines.[7]

o Vasorelaxants: Novel pyridazin-3-one derivatives have demonstrated significant in vitro
vasorelaxant activities, showing potential for the treatment of cardiovascular diseases.[8][9]

« Insecticides: By targeting receptors like the y-aminobutyric acid (GABA) receptor, pyridazine
derivatives have been developed as insecticidal agents.[10]

» Antimicrobial and Antifungal: The pyridazine core is found in compounds synthesized to
exhibit antimicrobial and antifungal properties.[4]

o Other CNS Agents: The parent scaffold, pyridine, is a common motif in central nervous
system agents, and pyridazine derivatives are explored for similar applications.[11]

Core Synthetic Reactions and Protocols

3-Bromopyridazine is a prime substrate for several palladium-catalyzed cross-coupling
reactions, which are fundamental transformations in modern drug synthesis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between 3-
bromopyridazine and various organoboron compounds (boronic acids or esters). This reaction
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Is essential for constructing biaryl and hetero-biaryl structures prevalent in medicinally

important molecules.[12]

General Reaction Scheme:

Data Presentation: Representative Conditions and Yields for Suzuki-Miyaura Coupling

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of bromo-

heterocycles, providing a strong starting point for reactions with 3-bromopyridazine.

Catalyst
(mol%)

Ligand
(mol%)

Base

(Equiv.)

Temp
(°C)

Solvent

Time (h)

Yield
(%)

Notes

Pd(OAC)2
(1-2)

PPhs (2-
4)

K2COs3
(2

Toluene/
H20

100

12-24

Moderate
-Good

A classic
and cost-
effective
system.
[13]

Pd(PPhs)
4 (2-5)

Na2COs
(2

DME/H:
80-90

12

Good-

Excellent

A
common
and
reliable
catalyst.
[12][13]

Pd2(dba)
3 (1-2)

SPhos
(2-4)

KsPOa
(2-3)

Dioxane/
H20

100-110

4-12

Good-

Excellent

Buchwal
d ligands
often
improve
yields.
[13]

PdCl(dp
pf) (2-3)

Cs2C0s
2

DMF 100

8-16

Good-

Excellent

Effective
for a
broad
range of
Substrate
s.[13]
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Experimental Protocol: Suzuki-Miyaura Coupling

This generalized protocol is based on established procedures for similar brominated

heterocycles and serves as a starting point for optimization.[12][13][14]

Materials:

3-Bromopyridazine (1.0 equiv.)

Arylboronic acid or ester (1.2-1.5 equiv.)

Palladium catalyst (e.g., Pd(PPhs)a, 2-5 mol%)

Base (e.g., K2COs or Na2COs, 2.0-3.0 equiv.)

Degassed solvent (e.g., Toluene/H20 4:1, Dioxane/H20 4:1)

Standard glassware for inert atmosphere reactions (e.g., Schlenk tube or round-bottom flask)

Magnetic stirrer and heating plate/oil bath

Procedure:

Reaction Setup: To a dry Schlenk tube or round-bottom flask containing a magnetic stir bar,
add 3-bromopyridazine (1.0 equiv.), the boronic acid derivative (1.2 equiv.), the base (2.0
equiv.), and the palladium catalyst (e.g., Pd(PPhs)s4, 5 mol%).[12][14]

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or
Nitrogen). Repeat this cycle three times.[12][14]

Solvent Addition: Add the degassed solvent system (e.g., Toluene/H20, 4:1) via syringe.[14]

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with
vigorous stirring.[12][14]

Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin-
Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Reactions are typically complete within 4-24 hours.[12][14]
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o Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture
with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[12]

 Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate,
filter, and concentrate under reduced pressure. Purify the crude product by column
chromatography on silica gel to obtain the desired coupled product.[12][14]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the
formation of carbon-nitrogen (C-N) bonds.[15][16] It is a critical transformation for synthesizing
aryl amines and is widely used to couple 3-bromopyridazine with a variety of primary and
secondary amines.[15]

General Reaction Scheme:
Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the C-N coupling of 3-bromopyridazine.
Optimization of catalyst, ligand, and base is often necessary for specific substrates.[15][17][18]

Materials:

3-Bromopyridazine (1.0 equiv.)

e Amine (1.1-1.5 equiv.)

o Palladium precatalyst (e.g., Pdz2(dba)s, 1-2 mol%)

e Phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%)

e Strong, non-nucleophilic base (e.g., NaO'Bu, 1.5-2.5 equiv.)
e Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

e Schlenk tube and standard inert atmosphere equipment

Procedure:
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e Reaction Setup: To an oven-dried Schlenk tube containing a stir bar, add the palladium
precatalyst, phosphine ligand, and base under an inert atmosphere.[15][18]

» Reagent Addition: Add 3-bromopyridazine (1.0 equiv.) to the tube. Seal the vessel, then
evacuate and backfill with inert gas (repeat 3 times).[15]

» Solvent and Amine Addition: Add the anhydrous solvent (e.g., toluene) via syringe, followed
by the amine (1.2 equiv.).[15][18]

» Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with
vigorous stirring.[15]

e Monitoring: Monitor the reaction progress by TLC or LC-MS.

o Work-up: After cooling to room temperature, quench the reaction by adding a saturated
aqueous solution of ammonium chloride or water. Extract the aqueous layer with an organic
solvent (e.g., ethyl acetate).[15]

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium
sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel
column chromatography.[15]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between 3-
bromopyridazine and a terminal alkyne, yielding 3-alkynylpyridazine derivatives. This reaction
is a powerful tool for accessing sp-sp? coupled products.[19][20]

General Reaction Scheme:
Experimental Protocol: Sonogashira Coupling

This generalized protocol is based on established procedures for the Sonogashira coupling of
bromo-heterocycles.[14][19][20][21]

Materials:

» 3-Bromopyridazine (1.0 equiv.)
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Terminal alkyne (1.2 equiv.)

Palladium catalyst (e.g., Pd(PPhs)2Clz, 2 mol% or Pd(CF3COO)2, 2.5 mol%)[14][20]

Copper(l) iodide (Cul, 4-5 mol%)[14][20]

Base (e.g., EtsN, 3.0 equiv.)[14]

Anhydrous solvent (e.g., THF or DMF)[14][20]

Schlenk tube and standard inert atmosphere equipment

Procedure:

Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add 3-bromopyridazine
(1.0 equiv.), the palladium catalyst, and the copper co-catalyst.[14][20]

Solvent and Reagent Addition: Add the anhydrous solvent (e.g., DMF), the base (e.g., EtsN),
and finally the terminal alkyne (1.2 equiv.).[14][20]

Reaction: Stir the reaction mixture at the desired temperature (e.g., 60-100 °C).[14][20]

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed
(typically 3-24 hours).[14][20]

Work-up: Upon completion, cool the mixture to room temperature. Dilute with water and
extract with an organic solvent like ethyl acetate.[19]

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium
sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.
[19]

Biological Activity Data

Derivatives of the pyridazine scaffold have shown potent biological activity. The table below

presents ECso values for novel pyridazin-3-one derivatives with vasorelaxant activity,

demonstrating the potential of this chemical class.[8][9]
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Data Presentation: In Vitro Vasorelaxant Activity of Pyridazin-3-one Derivatives

Reference

Compound ECso (M) ECso (M)
Compound

4f 0.0136 Hydralazine 18.2100
Isosorbide

4h 0.0117 . 30.1
mononitrate

5d 0.0053 Diazoxide 19.5

5e 0.0025 Nitroglycerin 0.1824

Data sourced from studies on isolated pre-contracted rat thoracic aorta.[3][9]

Visualizations

Experimental Workflow Diagram
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Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
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Palladium-Catalyzed Cross-Coupling Catalytic Cycle
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Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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